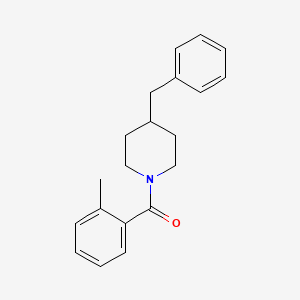![molecular formula C19H24N2O3S B6037688 3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine](/img/structure/B6037688.png)
3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}sulfonyl)pyridine, commonly known as S 38093, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of sulfonyl pyridines and has shown promising results in various studies related to the central nervous system.
作用机制
S 38093 acts as a selective antagonist of the serotonin 5-HT6 receptor, which is involved in the regulation of mood, cognition, and behavior. By blocking the 5-HT6 receptor, S 38093 increases the levels of neurotransmitters such as dopamine and acetylcholine in the brain, which are responsible for regulating mood and cognitive functions.
Biochemical and Physiological Effects:
S 38093 has been shown to have several biochemical and physiological effects on the central nervous system. It increases the levels of dopamine and acetylcholine in the brain, which are neurotransmitters responsible for regulating mood and cognitive functions. S 38093 also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the major advantages of S 38093 is its selectivity towards the 5-HT6 receptor, which reduces the risk of side effects. It has also shown promising results in various preclinical studies, making it a potential candidate for further clinical trials. However, the complex synthesis method of S 38093 makes it difficult to produce in large quantities, which can limit its use in lab experiments.
未来方向
The potential therapeutic applications of S 38093 in various neurological disorders make it a promising candidate for further research. Future studies can focus on the development of more efficient synthesis methods for S 38093, which can increase its availability for lab experiments and clinical trials. Further studies can also investigate the long-term effects of S 38093 and its potential use in combination with other drugs for the treatment of neurological disorders.
Conclusion:
In conclusion, S 38093 is a novel chemical compound that has shown promising results in various preclinical studies related to the central nervous system. Its selectivity towards the 5-HT6 receptor and potential therapeutic applications make it a promising candidate for further research. The complex synthesis method and limited availability of S 38093 can limit its use in lab experiments, but further studies can focus on developing more efficient synthesis methods and investigating its long-term effects.
合成方法
The synthesis of S 38093 involves the reaction of 3-amino pyridine with 3-(2-bromoethyl)benzaldehyde, followed by the reaction with 3-(2-bromoethyl)-1-methylpiperidine and sulfonyl chloride. The final product is obtained after purification using column chromatography. The synthesis method of S 38093 is a complex process that requires expertise in organic chemistry.
科学研究应用
S 38093 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has shown promising results in the treatment of depression, anxiety, and schizophrenia. In a study conducted on rats, S 38093 was found to have anxiolytic and antidepressant effects without any significant side effects. Another study showed that S 38093 improved cognitive function in rats with impaired memory.
属性
IUPAC Name |
3-[3-[2-(3-methoxyphenyl)ethyl]piperidin-1-yl]sulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-24-18-7-2-5-16(13-18)9-10-17-6-4-12-21(15-17)25(22,23)19-8-3-11-20-14-19/h2-3,5,7-8,11,13-14,17H,4,6,9-10,12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTDBPTUCZILPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2CCCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-propyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6037607.png)

![4-[2-methyl-6-(4-methyl-1-piperazinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6037615.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-2-(4-isopropoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B6037619.png)
![N-(4-chloro-3-nitrophenyl)-2-[(5-{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6037637.png)
![2-[4-(5-chloro-2,3-dimethoxybenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6037641.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B6037647.png)
![N-({1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6037660.png)

![8-chloro-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B6037666.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)[(1-ethyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B6037675.png)
![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6037681.png)
![N-cyclooctyl-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B6037703.png)
![1-[2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6037713.png)